N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[321]octane-8-carbonyl)benzenesulfonamide is an organic compound with distinctive features This compound has a unique structure characterized by the combination of a benzenesulfonamide group and an azabicyclooctane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide typically involves multiple steps. Starting materials include N,N-dimethylbenzenesulfonamide and 8-azabicyclo[3.2.1]octane derivatives. Key reactions encompass:
Nucleophilic substitution reactions to introduce the N,N-dimethylbenzenesulfonamide group
Oxidation to incorporate the methylsulfonyl functional group
Industrial Production Methods
In an industrial context, the production often relies on optimized routes to maximize yield and purity. These processes leverage high-efficiency catalysts and precise control over reaction conditions such as temperature, pH, and solvent composition. Advanced separation techniques like crystallization or chromatography ensure the desired compound is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Under specific conditions, the methylsulfonyl group can be further oxidized.
Reduction: Certain reagents can reduce functional groups within the molecule, leading to derivatives with modified properties.
Substitution: The benzenesulfonamide moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents involved in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reactions are often conducted under controlled temperatures and solvent environments to ensure specificity and yield.
Major Products
The primary products from these reactions include modified versions of the parent compound, featuring changes in functional groups that can enhance or alter biological and chemical activity.
Scientific Research Applications
N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide in Research
This compound has broad applications across different research fields:
Chemistry: : It serves as a model compound for studying nucleophilic and electrophilic reactions.
Biology: : Researchers utilize it in the exploration of enzyme interactions and metabolic pathways.
Medicine: : It has potential therapeutic uses, particularly in neuropharmacology and as a scaffold for drug design.
Industry: : Used in the synthesis of more complex molecules and as an intermediate in manufacturing processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. Its unique structure allows for binding to enzymes, altering their activity, which can modulate various biological processes. For example, the azabicyclo[3.2.1]octane moiety can interact with neurotransmitter systems, influencing signaling pathways in the nervous system.
Comparison with Similar Compounds
When comparing N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide to similar compounds, the following points are notable:
N,N-dimethylbenzenesulfonamide Derivatives: : These compounds share the benzenesulfonamide core but lack the bicyclic structure, resulting in different biological activities.
Azabicyclo[3.2.1]octane Compounds: : While they share the bicyclic scaffold, variations in the sulfonamide and methylsulfonyl groups lead to unique properties and applications.
Through this comparative analysis, the uniqueness of this compound is highlighted, showcasing its potential in advancing scientific research across multiple disciplines.
Properties
IUPAC Name |
N,N-dimethyl-4-(3-methylsulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c1-18(2)26(23,24)15-8-4-12(5-9-15)17(20)19-13-6-7-14(19)11-16(10-13)25(3,21)22/h4-5,8-9,13-14,16H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQYNUZCYXRIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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